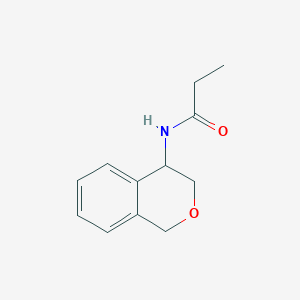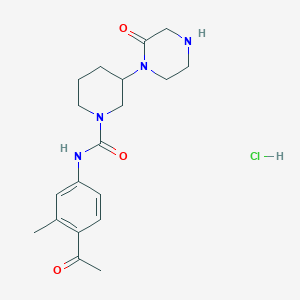
2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPAC activator, which is a cyclic AMP-dependent protein kinase A (PKA) independent activator. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide.
Mécanisme D'action
The mechanism of action of 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide involves the activation of EPAC, which is a cyclic AMP-dependent guanine nucleotide exchange factor (GEF). EPAC is involved in various cellular processes such as cell proliferation, differentiation, and secretion. Activation of EPAC by EPAC activators such as 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide leads to the activation of downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that EPAC activators can induce apoptosis in cancer cells, making them a potential candidate for cancer treatment. Additionally, EPAC activators have been shown to have anti-inflammatory properties, making them a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide in lab experiments include its ability to induce apoptosis in cancer cells and its anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.
Orientations Futures
There are several future directions for the study of 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide. One of the primary areas of research is the development of novel EPAC activators with improved efficacy and reduced toxicity. Additionally, future research could focus on the potential use of EPAC activators in the treatment of other diseases such as diabetes and cardiovascular diseases. Finally, future research could focus on the potential use of EPAC activators in combination with other drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide is a complex process that involves several steps. The primary method of synthesis involves the reaction of 2-ethylpyridine-3-carboxylic acid with 3-oxo-1,2-dihydroindene-1-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate compound is then reacted with 2-propanolamine to obtain the final product.
Applications De Recherche Scientifique
2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that EPAC activators can induce apoptosis in cancer cells, making them a potential candidate for cancer treatment. Additionally, EPAC activators have been shown to have anti-inflammatory properties, making them a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Propriétés
IUPAC Name |
2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-16-15(9-10-17(21-16)12(2)3)20(24)22-18-11-19(23)14-8-6-5-7-13(14)18/h5-10,12,18H,4,11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMHZIUTXZTWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C(C)C)C(=O)NC2CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)


![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)

![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
